molecular formula C17H20O4 B1245672 9-acetoxy-8,10-dehydrothymol 3-O-tiglate

9-acetoxy-8,10-dehydrothymol 3-O-tiglate

Numéro de catalogue: B1245672
Poids moléculaire: 288.34 g/mol
Clé InChI: YQTJNXJVGGXRFW-WUXMJOGZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-acetoxy-8,10-dehydrothymol 3-O-tiglate is a member of phenols and a benzoate ester. It has a role as a metabolite.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that 9-acetoxy-8,10-dehydrothymol 3-O-tiglate exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values of approximately 0.02 µM against DLD-1 cells and other hematological tumor cell lines such as HL-60 and CCRF-CEM . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogens. In vitro studies have shown that thymol derivatives, including this compound, possess inhibitory effects against Staphylococcus aureus , including methicillin-resistant strains . This property suggests potential applications in developing new antimicrobial agents, especially in an era of rising antibiotic resistance.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted by Chen et al. evaluated the cytotoxic effects of various thymol derivatives on cancer cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested. The study utilized MTT assays to assess cell viability and confirmed that the compound effectively induced apoptosis in treated cells .

Cell Line IC50 (µM)
DLD-10.02
CCRF-CEM1.02
HL-601.36

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers assessed the effectiveness of thymol derivatives against various bacterial strains. The study highlighted that this compound exhibited notable antimicrobial activity with minimal inhibitory concentration (MIC) values lower than those of traditional antibiotics .

Bacterial Strain MIC (µM)
Staphylococcus aureus<62.3
Escherichia coli<250

Analyse Des Réactions Chimiques

Structural Reactivity and Functional Groups

The compound contains three reactive sites (Fig. 1):

  • Acetoxy group at C-9: Prone to hydrolysis or transesterification under acidic/basic conditions.

  • 8,10-Dehydro bond : A conjugated diene system enabling Diels-Alder or electrophilic additions.

  • Tiglate ester at C-3: Susceptible to enzymatic cleavage (esterases) or alkaline hydrolysis.

Table 1: Key functional groups and potential reactivity

PositionGroupReactivity TypeExample Transformation
C-3Tiglate esterHydrolysis, enzymatic cleavageConversion to thymol derivatives
C-9AcetoxyHydrolysis, acyl transferFormation of hydroxyl derivatives
C8-C10Conjugated dieneCycloaddition, hydrogenationDiels-Alder adducts

Biotransformation and Metabolic Pathways

As a natural product in Eupatorium species , it undergoes enzymatic modifications:

  • Esterase-mediated hydrolysis : The tiglate and acetoxy groups are cleaved in vivo, yielding 8,10-dehydrothymol as a core metabolite .

  • Epoxidation : Structural analogs like 9-acetoxy-8,10-epoxythymol tiglate (Fig. 2) form via cytochrome P450-mediated oxidation .

Key Finding : In cytotoxicity assays, epoxidized derivatives exhibit enhanced activity (IC₅₀ = 0.02–1.36 μM against leukemia cells) compared to non-epoxidized forms .

Synthetic Modifications and Derivatives

Limited synthetic studies exist, but related thymol analogs suggest plausible reaction pathways:

Acyl Group Interconversion

  • Transesterification : Replacement of the tiglate group with angeloyl or isobutyryl moieties via acyl chloride intermediates .

  • Chlorination : Electrophilic addition at C-9 generates 10-acetoxy-9-chloro-8,9-dehydrothymol, observed in Arnica sachalinensis .

Oxidation Reactions

  • Epoxidation : Treatment with m-CPBA or enzymatic systems forms 8,9-epoxide derivatives, critical for anticancer activity .

  • Hydroxylation : Position-specific hydroxylation at C-8 or C-10 enhances antioxidant capacity (IC₅₀ = 62.5 μM in DPPH assays) .

Table 2: Biologically active derivatives and their modifications

DerivativeModification SiteBioactivity (IC₅₀)Source
9-O-Angeloyl-8,10-dehydrothymolC-3 tiglate → angeloylCytotoxicity: 6.24–11.96 μM Eupatorium fortunei
10-Acetoxy-9-chloro-8,9-dehydrothymolC-9 chlorinationAntiproliferative: 1.25 µg/mL Limbarda crithmoides

Stability and Degradation

  • pH-dependent hydrolysis : Rapid degradation in alkaline conditions (pH > 9) via ester cleavage .

  • Thermal stability : Decomposes above 150°C, releasing acetic acid and tiglic acid fragments .

Q & A

Q. What are the primary natural sources of 9-acetoxy-8,10-dehydrothymol 3-O-tiglate, and what extraction methods are recommended for its initial isolation?

Basic Question
The compound is predominantly isolated from Eupatorium species, including E. fortunei (aerial parts) and E. cannabinum subspecies asiaticum. For extraction, maceration or Soxhlet extraction with polar solvents (e.g., 80% ethanol) is commonly employed, followed by chromatographic purification using silica gel or HPLC .

Q. How is the structural elucidation of this compound typically performed using spectroscopic techniques?

Basic Question
Structural characterization relies on a combination of 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals. Key diagnostic peaks include acetoxy (δH ~2.0–2.1 ppm) and tiglate ester (δC ~167–170 ppm) groups. Comparison with literature data for related thymol derivatives is critical .

Q. What experimental strategies can resolve discrepancies in reported cytotoxic IC50 values for this compound across different cell lines?

Advanced Question
Discrepancies in IC50 values (e.g., 0.02–7.63 µM in DLD-1, HL-60, and P388D1 lines) may arise from variations in assay protocols or cell viability endpoints. To address this:

  • Standardize cell culture conditions (passage number, media).
  • Use orthogonal cytotoxicity assays (MTT, resazurin, clonogenic).
  • Validate results with dose-response curves and replicate experiments .

Q. What in vitro bioactivity screening approaches are validated for preliminary assessment of this compound?

Basic Question
Validated assays include:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria.
  • Cytotoxicity : SRB or MTT assays on cancer cell lines (e.g., CCRF-CEM, HL-60).
  • Antioxidant capacity : DPPH radical scavenging or FRAP assays .

Q. How can researchers optimize semi-synthetic modifications to enhance bioactivity?

Advanced Question
Focus on derivatization of the hydroxyl and ester groups:

  • Acetylation/alkylation of the thymol core to improve lipophilicity.
  • Ester exchange (e.g., replacing tiglate with angelate) to modulate cytotoxicity.
  • Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis .

Q. What orthogonal analytical methods confirm compound identity when conflicting chromatographic profiles emerge?

Advanced Question
Combine:

  • GC-MS for volatility assessment (if applicable) and fragmentation patterns.
  • HPLC-DAD/HRMS for purity checks and exact mass confirmation (C17H20O4, m/z 288.1362).
  • Comparative NMR with authenticated reference samples .

Q. How to differentiate between structurally similar thymol derivatives during purification?

Advanced Question
Leverage chromatographic resolution:

  • TLC : Use hexane:ethyl acetate (7:3) with vanillin-H2SO4 staining.
  • HPLC : C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).
  • CC-MS coupling to track minor structural variations (e.g., 8,10-dehydro vs. epoxy derivatives) .

Q. How should researchers design structure-activity relationship (SAR) studies for thymol derivatives?

Advanced Question
SAR strategies include:

  • Systematic substitution : Modify the acetoxy, tiglate, and thymol backbone.
  • Bioisosteric replacement : Replace the tiglate group with angelate or senecioate.
  • Pharmacophore mapping : Correlate substituent electronegativity/logP with cytotoxicity .

Propriétés

Formule moléculaire

C17H20O4

Poids moléculaire

288.34 g/mol

Nom IUPAC

[2-(3-acetyloxyprop-1-en-2-yl)-5-methylphenyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C17H20O4/c1-6-12(3)17(19)21-16-9-11(2)7-8-15(16)13(4)10-20-14(5)18/h6-9H,4,10H2,1-3,5H3/b12-6+

Clé InChI

YQTJNXJVGGXRFW-WUXMJOGZSA-N

SMILES isomérique

C/C=C(\C)/C(=O)OC1=C(C=CC(=C1)C)C(=C)COC(=O)C

SMILES canonique

CC=C(C)C(=O)OC1=C(C=CC(=C1)C)C(=C)COC(=O)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-acetoxy-8,10-dehydrothymol 3-O-tiglate
9-acetoxy-8,10-dehydrothymol 3-O-tiglate
9-acetoxy-8,10-dehydrothymol 3-O-tiglate
9-acetoxy-8,10-dehydrothymol 3-O-tiglate
9-acetoxy-8,10-dehydrothymol 3-O-tiglate
9-acetoxy-8,10-dehydrothymol 3-O-tiglate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.